2-(2,2-Dimethylpropyl)azetidine
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Overview
Description
2-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(2,2-Dimethylpropyl)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges.
Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including alkyl, allyl, vinyl, and benzyl groups.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropyl)azetidine has several scientific research applications, including:
Mechanism of Action
The specific mechanism of action for 2-(2,2-Dimethylpropyl)azetidine is not well-documented. azetidines generally exert their effects through interactions with molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The ring strain and unique reactivity of azetidines likely play a role in their mechanism of action, enabling them to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
2-(2,2-Dimethylpropyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability
Biological Activity
2-(2,2-Dimethylpropyl)azetidine is a compound belonging to the azetidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-cancer, anti-inflammatory, and neuroprotective properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a four-membered ring (azetidine) with a dimethylpropyl substituent. This unique structure contributes to its biological properties.
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound and its derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
These findings suggest that modifications in the azetidine structure can enhance its antimicrobial efficacy .
Anti-Cancer Activity
The anti-cancer potential of azetidine derivatives has been investigated through various studies. For example, a study demonstrated that this compound inhibits prostate-specific antigen (PSA), which is crucial in prostate cancer progression.
- Case Study : In vitro studies revealed that this compound showed an IC50 value of approximately 8.98 µM against PSA, indicating substantial anti-cancer activity.
Compound | Cancer Type | IC50 (µM) |
---|---|---|
This compound | Prostate Cancer | 8.98 |
This suggests that the compound may serve as a lead for developing new anti-cancer therapies .
Anti-Inflammatory Activity
The anti-inflammatory properties of azetidines have also been documented. Studies indicate that this compound can reduce inflammation markers in various models.
- Mechanism : The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes.
Compound | Inflammatory Model | Effect |
---|---|---|
This compound | Carrageenan-induced paw edema | Significant reduction in edema |
This finding highlights the potential of this compound in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have suggested that azetidine derivatives may have neuroprotective effects. For instance, research indicates that this compound can inhibit monoacylglycerol lipase (MAGL), which is involved in neuroinflammation.
- Case Study : In animal models of neurodegeneration, treatment with this compound resulted in reduced neuroinflammatory markers and improved cognitive function.
Compound | Neurodegenerative Model | Outcome |
---|---|---|
This compound | Alzheimer’s Disease | Improved cognitive function |
This suggests a promising avenue for further research into its use for neurodegenerative conditions .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)6-7-4-5-9-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
VEEXSRTUECBKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCN1 |
Origin of Product |
United States |
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